molecular formula C22H19N5O3S B2798886 methyl 4-(2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate CAS No. 1105234-94-3

methyl 4-(2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate

Cat. No. B2798886
CAS RN: 1105234-94-3
M. Wt: 433.49
InChI Key: CXWGLTJIHFAAFH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyridazine core, which is a type of bicyclic heterocycle . This core is substituted with a phenyl group and a methyl group at one position, and a thioacetamido group at another position. The thioacetamido group is further substituted with a benzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-d]pyridazine core is a bicyclic structure with nitrogen atoms in the ring . The other groups (phenyl, methyl, thioacetamido, and benzoate) are attached to this core.

Scientific Research Applications

Synthesis and Biological Activities

The compound and its related derivatives have been synthesized and evaluated for various biological activities. For example, the synthesis of N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines has been reported, focusing on their anti-inflammatory activities. This work highlights the potential of these compounds in medicinal chemistry, especially for the development of new anti-inflammatory agents (Tewari & Mishra, 2001).

Further, novel pyrazolo[3,4‐d]pyridazine derivatives have been synthesized, showcasing the versatility of these compounds in producing a range of chemical structures with potential for various applications, including as intermediates for further chemical transformations or as potential therapeutic agents (Shaaban et al., 2008).

Chemical Properties and Structural Analysis

Studies on the chemical properties and structural analysis of these compounds have also been conducted. For instance, the hydrogen-bonded structures of isomeric methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its derivatives have been examined, providing insight into their molecular configurations and the impact of hydrogen bonding on their structural stability (Portilla et al., 2007).

Antimicrobial Activity

The antimicrobial activity of related compounds has been investigated, with studies showing significant activity against various bacteria and fungi. This research opens up possibilities for the development of new antimicrobial agents based on these heterocyclic compounds (Shah, 2014).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives, including those related to the compound of interest, have been synthesized and characterized. These studies not only explore the chemical properties of these complexes but also assess their antioxidant activities, highlighting the potential for applications in areas requiring antioxidant properties (Chkirate et al., 2019).

properties

IUPAC Name

methyl 4-[[2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14-18-12-23-27(17-6-4-3-5-7-17)20(18)21(26-25-14)31-13-19(28)24-16-10-8-15(9-11-16)22(29)30-2/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWGLTJIHFAAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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